molecular formula C24H24N4O3 B2897244 2-(4-Ethoxyphenyl)-5-(4-(3-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile CAS No. 946308-61-8

2-(4-Ethoxyphenyl)-5-(4-(3-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile

Cat. No. B2897244
CAS RN: 946308-61-8
M. Wt: 416.481
InChI Key: NULXHIYIABSKMT-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-5-(4-(3-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as EMBOC or EMBOC-4, and it belongs to the family of oxazole derivatives. EMBOC-4 has been synthesized using various methods, and its mechanism of action and biochemical effects have been studied extensively.

Scientific Research Applications

DNA Interaction and Fluorescent Staining

Compounds similar to the one mentioned often find applications in the study of DNA interactions. For example, Hoechst 33258 and its analogues, known for their strong binding to the minor groove of double-stranded B-DNA, are used as fluorescent DNA stains in cell biology for chromosome and nuclear staining. This application is crucial for the analysis of nuclear DNA content values and the study of plant chromosomes, providing a foundation for rational drug design and understanding DNA sequence recognition and binding (Issar & Kakkar, 2013).

Antimicrobial and Environmental Behavior

Parabens, which share some structural resemblance to the mentioned compound through their ester and aromatic components, are extensively studied for their antimicrobial properties and environmental behavior. These studies focus on their occurrence, fate, and behavior in aquatic environments, revealing how they persist in surface water and sediments due to widespread use in consumer products (Haman et al., 2015).

Antipsychotic and Neurological Applications

Piperazine derivatives, as part of the compound's structure, are significant in the development of treatments for depression, psychosis, and anxiety. These derivatives undergo extensive metabolism and have shown a variety of effects on serotonin and other neurotransmitter receptors, highlighting their importance in pharmacology and the potential for designing drugs targeting the central nervous system (Caccia, 2007).

Synthetic Approaches and Chemical Utilities

The synthetic utilities of related structural motifs such as benzimidazoles and oxazoles are extensively researched. These studies outline methodologies for their synthesis and potential applications in creating compounds with varied biological activities. Such research underpins the development of new drugs and therapeutic agents by exploring different synthetic routes and chemical reactions (Ibrahim, 2011).

CO2 Capture and Environmental Applications

Nitrogen-doped porous polymers, including those related to the azole and oxazole functionalities, are investigated for their ability to capture CO2, addressing global challenges related to greenhouse gas emissions. These studies highlight the synthesis, structural tunability, and the adsorption capacity of these materials, underscoring their potential in environmental applications and sustainable technologies (Mukhtar et al., 2020).

properties

IUPAC Name

2-(4-ethoxyphenyl)-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3/c1-3-30-20-9-7-18(8-10-20)22-26-21(16-25)24(31-22)28-13-11-27(12-14-28)23(29)19-6-4-5-17(2)15-19/h4-10,15H,3,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NULXHIYIABSKMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC(=C4)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethoxyphenyl)-5-(4-(3-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile

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